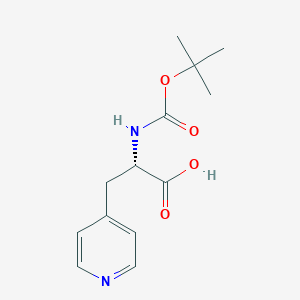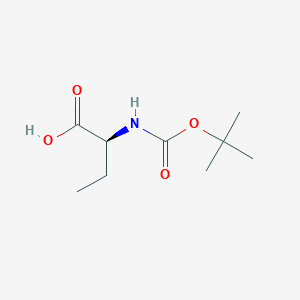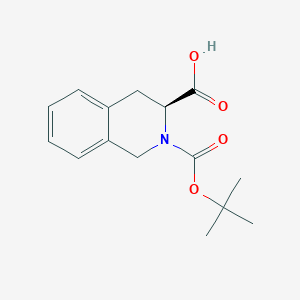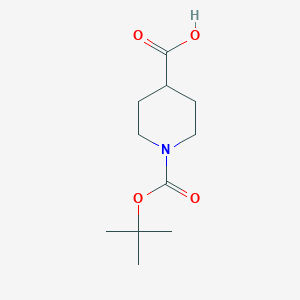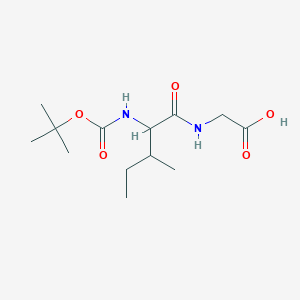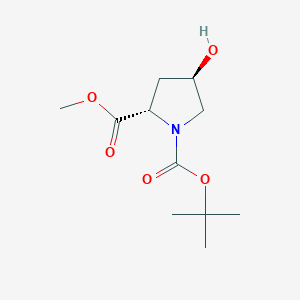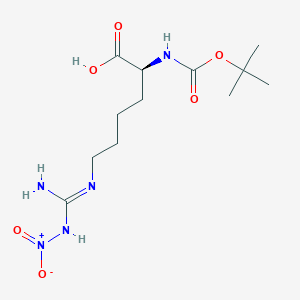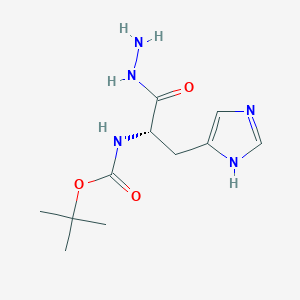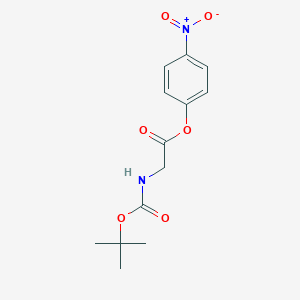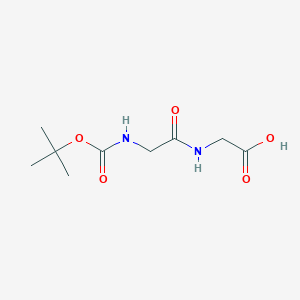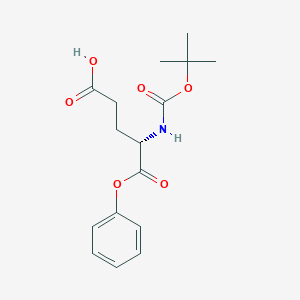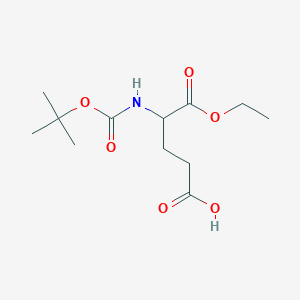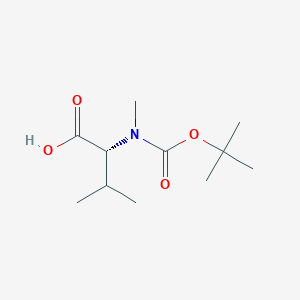
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid” is a derivative of DAP (Diaminopimelic acid) and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . It’s also known as a monoprotected derivative of DAP .
Synthesis Analysis
The synthesis of this compound involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Molecular Structure Analysis
The molecular structure of this compound is consistent with its proposed structures as per NMR, elemental analysis, and IR spectroscopic analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound are typically carried out in room-temperature ionic liquids. These reactions are used in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .
Physical And Chemical Properties Analysis
The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature. All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
科学的研究の応用
Synthesis of Renin Inhibitors
The compound has been utilized in the synthesis of angiotensinogen transition-state analogues as renin inhibitors. A specific synthesis described the creation of a protected carboxylic acid, acting as an intermediate for renin inhibitory peptides. These analogues demonstrated potent inhibitory effects on human plasma renin, with the glycol moiety mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis, suggesting its application in designing transition-state analogues for enzyme inhibition (Thaisrivongs et al., 1987).
Chemoenzymatic Synthesis
It has been synthesized through chemoenzymatic methods for creating amino acids. In one study, (R)- and (S)-4-Amino-3-methylbutanoic acids were synthesized from dimethyl 3-methylglutarate using pig liver esterase, indicating its utility in producing enantiomerically pure amino acids for further research and development (Andruszkiewicz et al., 1990).
Enzymatic Reduction
In another application, the compound served as a precursor in the enzymatic reduction process to produce biologically active substances. The research demonstrated the stereoselective formation of erythro-hydroxy esters and (R)-hydroxy esters, showcasing its potential in the biosynthesis of pharmacologically relevant molecules (Hashiguchi et al., 1992).
Synthesis of Natural Product Precursors
Furthermore, the compound has been a key intermediate in the synthesis of natural product precursors, such as the synthesis of β,γ-unsaturated α-amino acids from D-mannitol, highlighting its versatility and importance in synthetic organic chemistry (Xu Hua-jian, 2009).
Safety And Hazards
将来の方向性
The future directions for this compound involve expanding the applicability of AAILs. This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
特性
IUPAC Name |
(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUAXAVJMJDPDH-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427033 |
Source


|
| Record name | Boc-N-methyl-D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid | |
CAS RN |
89536-85-6 |
Source


|
| Record name | Boc-N-methyl-D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

